
2-Methyl-3-phenyl-1-propene
Overview
Description
Chemical Structure and Nomenclature 2-Methyl-3-phenyl-1-propene (IUPAC name: 2-methyl-3-phenylprop-1-ene) is an alkene derivative with a methyl group at position 2 and a phenyl group at position 3 of the propene backbone. Its structure is represented as CH₂=C(CH₃)-CH₂Ph, featuring a conjugated system that influences its reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Biotransformation: One method involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae.
Oxidation and Esterification: Another approach includes the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria, followed by kinetic resolution through direct esterification with ethanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Acetic acid bacteria for oxidation.
Reducing Agents: Whole cells of Saccharomyces cerevisiae for reduction.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products:
Oxidation Products: 2-Methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid.
Reduction Products: 2-Methyl-3-phenyl-1-propanol.
Scientific Research Applications
Organic Synthesis
Synthesis Intermediate:
2-Methyl-3-phenyl-1-propene serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for participation in multiple chemical reactions, including:
- Allylation Reactions: The compound acts as a source of the allyl group, facilitating the formation of new carbon-carbon bonds.
- Oxidation and Reduction Reactions: It can be oxidized to produce aldehydes and acids or reduced to form alcohols .
Reaction Type | Product |
---|---|
Oxidation | 2-Methyl-3-phenylpropanal |
2-Methyl-3-phenylpropionic acid | |
Reduction | 2-Methyl-3-phenyl-1-propanol |
Pharmaceutical Applications
Active Pharmaceutical Intermediate:
The compound is utilized as an active pharmaceutical ingredient (API) in the development of various drugs. Its ability to undergo specific chemical transformations makes it valuable in synthesizing biologically active molecules .
Case Study:
In a study focused on drug synthesis, this compound was employed in the production of compounds exhibiting anti-inflammatory properties. The synthesis involved a multi-step process where the compound was transformed into more complex structures through allylation and subsequent modifications.
Flavor and Fragrance Industry
Aromatic Properties:
Due to its pleasant aromatic characteristics, this compound is used in the flavor and fragrance industry. It contributes to the formulation of perfumes and flavoring agents, providing a fresh scent profile that enhances product appeal .
Biochemical Research
Microbial Biotransformations:
This compound can be metabolized by certain microorganisms to produce optically pure aromatic compounds, which are essential in pharmaceutical synthesis. The microbial conversion involves enzymes such as reductases and dehydrogenases that facilitate the reduction of double bonds within the molecule .
Microorganism | Product |
---|---|
Saccharomyces cerevisiae | 2-Methyl-3-phenyl-1-propanol |
Various bacteria | Optically pure aromatic compounds |
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is used to create specialty chemicals and polymers with unique properties. Its versatility allows it to act as a building block for more complex materials .
Mechanism of Action
Mechanism:
Oxidation Mechanism: The oxidation of 2-methyl-3-phenyl-1-propene involves the formation of a metallocyclic intermediate when reacted with osmium tetroxide or potassium permanganate.
Reduction Mechanism: The reduction process involves the transfer of electrons from the reducing agent to the compound, converting the double bond to a single bond and forming 2-methyl-3-phenyl-1-propanol.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-2-methyl-1-propene (Methallyl Chloride)
Structure : CH₂=C(CH₃)-CH₂Cl (CAS 563-47-3). The chlorine atom at position 3 replaces the phenyl group in 2-methyl-3-phenyl-1-propene.
Physical Properties :
- Boiling Point: Not explicitly stated in evidence, but chlorine’s electronegativity likely increases polarity and boiling point compared to the phenyl-substituted analog. Applications:
- Widely used as an alkylating agent in polymer and pharmaceutical synthesis due to its reactive chloro group .
β,β-Dimethylstyrene
Structure : CH₂=C(CH₃)-C₆H₄-CH₃ (styrene derivative with methyl groups at β-positions).
Synthesis : Co-produced during the dehydration of 2-hydroxy-2-methyl-1-phenylpropane, yielding a higher boiling point (188–189°C vs. 177°C for this compound) .
Reactivity : Enhanced steric hindrance from dual methyl groups reduces electrophilic addition rates compared to this compound.
Data Tables
Table 1. Structural and Physical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
---|---|---|---|---|
This compound | C₁₀H₁₂ | 132.21 | 177 | Methyl (C2), Phenyl (C3) |
3-Chloro-2-methyl-1-propene | C₄H₇Cl | 90.55 | Not reported | Methyl (C2), Chlorine (C3) |
β,β-Dimethylstyrene | C₁₀H₁₂ | 132.21 | 188–189 | Methyl (C2, Cβ) |
Research Findings and Mechanistic Insights
- Antiparasitic Potential: this compound-derived phosphonates exhibit promising activity against Leishmania amazonensis, attributed to the phenyl group’s electron-withdrawing effects enhancing intermediate stability .
- Natural Product Significance : Its presence in Tibetan Rhododendron highlights ecological roles in plant defense, though pharmacological mechanisms remain understudied .
- Steric and Electronic Effects : The phenyl group in this compound facilitates resonance stabilization during reactions, whereas chlorine in methallyl chloride prioritizes polar interactions .
Biological Activity
2-Methyl-3-phenyl-1-propene, also known as Methallylbenzene, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its ability to participate in various biochemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₀H₁₂
- CAS Number : 3290-53-7
- Solubility : Slightly soluble in water; more soluble in organic solvents.
This compound acts primarily through its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biological pathways, potentially inhibiting specific enzymes or receptors involved in disease processes.
Biochemical Pathways
The compound is involved in several metabolic pathways:
- Conversion to 2-methyl-3-phenyl-1-propanol via microbial biotransformation.
- Potential pathways leading to the formation of 2-methyl-3-phenylpropionic acid , which may influence cellular functions.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : The compound is absorbed through passive diffusion due to its lipophilic properties.
- Distribution : It interacts with transport proteins, affecting its distribution within tissues.
- Metabolism : Primarily metabolized by enzymes such as reductases and dehydrogenases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as a natural preservative or therapeutic agent.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Its ability to modulate cellular pathways could inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have focused on its interactions with cancer-related enzymes and signaling pathways.
Case Studies and Experimental Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
Study 2 | Anticancer Activity | Induced apoptosis in HeLa cells at concentrations of 50 µM after 24 hours of exposure. |
Study 3 | Metabolic Pathways | Identified conversion to 2-methyl-3-phenylpropanol through microbial action, enhancing bioavailability for therapeutic applications. |
Toxicological Profile
While low doses of this compound exhibit minimal toxicity, higher concentrations can lead to adverse effects including cytotoxicity and potential organ toxicity in animal models. Detailed toxicological assessments are necessary to establish safe dosage levels for therapeutic use.
Properties
IUPAC Name |
2-methylprop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNFIYGTWARIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186555 | |
Record name | Benzene, (2-methyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | (2-Methyl-2-propenyl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3290-53-7 | |
Record name | Benzene, (2-methyl-2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2-methyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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